Octanedihydrazide

Übersicht

Beschreibung

Octanedihydrazide is not directly mentioned in the provided papers; however, the papers discuss various organic compounds and their synthesis, which can be tangentially related to the understanding of octanedihydrazide. For instance, the synthesis of complex organic molecules, such as indole-fused bicyclo[3.2.1]octanes, involves intricate control over reaction conditions and stereochemistry, which is also crucial in the synthesis of octanedihydrazide .

Synthesis Analysis

The papers provided do not specifically address the synthesis of octanedihydrazide but offer insights into the synthesis of other complex molecules. For example, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes is achieved through a palladium(II)-catalyzed cascade reaction, which demonstrates the importance of catalysts in achieving desired stereochemistry . Similarly, the synthesis of octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) through hydrosilylation shows the significance of catalyst choice in directing the reaction pathway .

Molecular Structure Analysis

The molecular structures of compounds discussed in the papers, such as the D2d symmetric 1,3,5,7-tetraiodotricyclo[3.3.0.0^3,7]octane, highlight the diversity of organic frameworks and the potential complexity of octanedihydrazide's structure . The cis-2,5-diaminobicyclo[2.2.2]octane scaffold for asymmetric catalysis also underscores the importance of molecular symmetry and structure in chemical reactivity and catalysis .

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction, which are catalyzed by metal complexes . These reactions are relevant to the broader context of chemical synthesis and could be analogous to the types of reactions that octanedihydrazide might undergo or catalyze.

Physical and Chemical Properties Analysis

While the physical and chemical properties of octanedihydrazide are not discussed in the provided papers, the properties of related compounds, such as their reactivity, stability, and the influence of different substituents on these properties, are important considerations in the synthesis and application of any organic compound .

Wissenschaftliche Forschungsanwendungen

Biodegradation of Hydrocarbons : A study by Govarthanan et al. (2017) explored the potential of the filamentous fungus Penicillium sp. CHY-2 for biodegrading various aliphatic and aromatic hydrocarbons. This research highlights the potential for microbial degradation of hydrocarbons, which could be relevant in understanding the biodegradation or environmental impact of compounds like Octanedihydrazide.

Optical Coherence Tomography Angiography : Kashani et al. (2017) conducted a comprehensive review on Optical Coherence Tomography Angiography (OCTA) Kashani et al. (2017). While not directly related to Octanedihydrazide, this research demonstrates advanced imaging techniques that could be applied in the study of complex organic compounds or their effects in biological systems.

Health Risk Assessment for Chemical Compounds : Gentry et al. (2017) conducted a global health risk assessment for Octamethylcyclotetrasiloxane (D4) Gentry et al. (2017). This research could be relevant for understanding the methodologies used in assessing the health risks of chemical compounds, including Octanedihydrazide.

Tailoring Properties of Cross-linked Polyimide Aerogels : A study by Guo et al. (2012) explored the tailoring of properties in cross-linked polyimide aerogels Guo et al. (2012). This research could offer insights into the modification and application of polymers and similar organic compounds.

Engine Performance and Octane Studies : Qian et al. (2019) conducted studies on engine performance and octane in a dual fuel spark ignition engine Qian et al. (2019). This research might provide a context for understanding the combustion properties of various organic compounds, possibly including Octanedihydrazide.

Zukünftige Richtungen

Eigenschaften

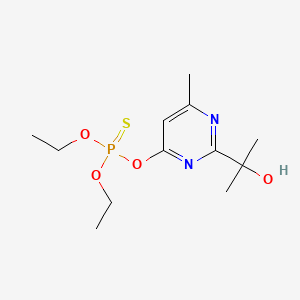

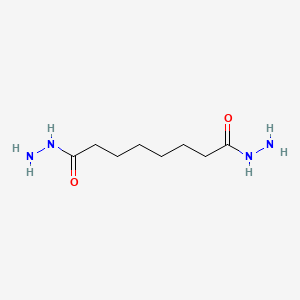

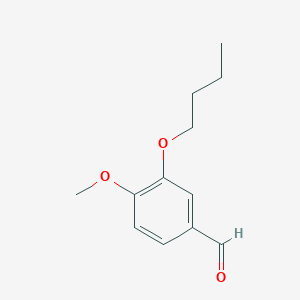

IUPAC Name |

octanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATIEXJZXOLRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NN)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344658 | |

| Record name | Octanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octanedihydrazide | |

CAS RN |

20247-84-1 | |

| Record name | Octanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)